molecular formula C9H14O9 B1587575 Monoglyceride citrate CAS No. 36291-32-4

Monoglyceride citrate

Cat. No.: B1587575
CAS No.: 36291-32-4
M. Wt: 266.2 g/mol
InChI Key: VQENOYXMFIFHCY-UHFFFAOYSA-N
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Description

Monoglyceride citrate, identified by CAS number 36291-32-4, is a monoester formed from citric acid and glycerol, with a molecular formula of C9H14O9 and a molecular weight of 266.20 g/mol . In general, monoglycerides are a class of non-ionic, oil-soluble surfactants produced by the interesterification of fats or oils with glycerol . While specific research on this compound is limited, monoglycerides as a whole are extensively studied in material science and food research for their emulsifying properties, their unique ability to interact with water to form mesomorphic phases and gels, and their capacity to act as aerating agents and texturizers . The physical properties, such as melting point and interaction with water, of any monoglyceride are highly dependent on the specific fatty acid moiety; saturated monoglycerides typically have higher melting points and different aqueous phase behavior compared to their unsaturated counterparts . Researchers value these compounds for exploring applications in areas like drug delivery systems and the stabilization of various formulations. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQENOYXMFIFHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC(=O)CC(CC(=O)O)(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865812
Record name 2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid
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Molecular Weight

266.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36291-32-4, 109350-12-1
Record name Glyceryl monocitrate
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Record name 1,1'-Monoglyceride citrate
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Record name Citric acid, monoester with glycerol
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Record name 1,1'-MONOGLYCERIDE CITRATE
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Record name Monoglyceride citrate
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Preparation Methods

Reaction Principle

Monoglyceride citrate is synthesized by reacting glyceryl monooleate (a monoglyceride) with citric acid under controlled conditions. The reaction involves esterification between the hydroxyl groups of glyceryl monooleate and the carboxyl groups of citric acid, resulting in the formation of a citric acid monoester of glyceryl monooleate.

Industrial Process Conditions

  • Reactants: Glyceryl monooleate and anhydrous citric acid.
  • Temperature: Typically maintained between 130°C to 140°C (approximately 265°F to 275°F) to facilitate esterification without decomposition.
  • Reaction Time: About 1.5 hours of moderate agitation after citric acid addition to ensure complete reaction.
  • Catalyst: Acidic conditions are maintained, sometimes with added catalysts to optimize esterification.
  • Post-Reaction Processing: After reaction, the mixture is cooled to around 210°F, and additional oils (corn or cottonseed oil) may be added to adjust solubility and dispersibility properties.

Reaction Setup and Procedure

  • Heat the glyceryl monooleate to approximately 130-140°C.
  • Add anhydrous citric acid gradually over about 3 minutes while stirring continuously.
  • Maintain stirring and temperature for about 45 minutes to 1.5 hours until the reaction is substantially complete.
  • Cool the mixture to around 100°C and add oils if necessary to modify the product characteristics.
  • The product is then purified and packaged under controlled conditions.

Product Characteristics

  • Appearance: White to yellowish-white waxy solid with a lard-like consistency.
  • Citric Acid Content: 14.0% to 17.0% (anhydrous basis).
  • Solubility: Soluble in hexane and certain organic solvents, sparingly soluble in water.
  • Stability: Fatty this compound products are stable at elevated temperatures (up to 160°C) and show improved antioxidant properties when combined with additives like propyl gallate.

Enzymatic Synthesis Method

Overview

An alternative to chemical esterification is enzymatic synthesis, which uses immobilized lipase enzymes to catalyze the esterification of citric acid with monoglycerides. This method offers milder reaction conditions and higher selectivity.

Enzyme and Reaction Conditions

  • Enzyme: Immobilized lipase B from Candida antarctica (commercially known as Novozym 435).
  • Substrates: Citric acid and monoglyceride (glyceryl monooleate).
  • Solvent: Organic solvents or solvent-free systems; molecular sieves are used to remove water produced during esterification to drive the reaction forward.
  • Temperature: Optimized around 54.2°C.
  • Molar Ratio: Monoglyceride to citric acid ratio of 2:1.
  • Enzyme Load: Approximately 9% relative to total substrate weight.
  • Reaction Time: About 47.5 hours for optimal conversion.
  • Water Removal: Use of molecular sieves (120 g/L) to absorb water formed during esterification.

Optimization and Results

  • Response Surface Methodology (RSM) was applied to optimize temperature, enzyme load, and reaction time for maximum citric acid conversion.
  • Under optimized conditions, a citric acid conversion rate of 77.4% was achieved.
  • The enzyme retained 92% of its original catalytic activity after eight repeated uses, indicating good reusability.

Comparative Data Table: Chemical vs. Enzymatic Synthesis of this compound

Parameter Chemical Esterification Enzymatic Synthesis
Catalyst Acidic conditions, sometimes acid catalysts Immobilized lipase B (Novozym 435)
Temperature (°C) 130 - 140 ~54.2
Reaction Time 1.5 hours 47.5 hours
Molar Ratio (MG:CA) Typically stoichiometric or slight excess 2:1 monoglyceride to citric acid
Conversion Efficiency High, near complete under controlled conditions 77.4% citric acid conversion
Solvent Usually solvent-free or with oils added post-reaction Organic solvents with molecular sieves for water removal
Product Purity High, with controlled esterification High, enzyme specificity reduces by-products
Reusability of Catalyst Not applicable Enzyme reusable up to 8 cycles with 92% activity
Environmental Impact Higher energy consumption due to temperature Lower energy, milder conditions

Analytical and Quality Control Methods

  • Saponification Test: Reflux with potassium hydroxide in dehydrated alcohol to confirm ester content.
  • Acidification and Extraction: Acidify and extract with hexane to separate esterified products from unreacted materials.
  • Chromatographic Analysis: HPLC or GC-MS to determine purity and quantify citric acid ester content.
  • Spectroscopic Analysis: NMR (¹H and ¹³C) to confirm ester bond formation and molecular structure.
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) to assess melting points and crystallinity, important for stability in applications.

Summary of Key Research Findings

  • Chemical esterification is a well-established, industrially scalable method with relatively short reaction times but requires high temperatures and careful control to avoid degradation.
  • Enzymatic synthesis offers a greener alternative with milder conditions and good enzyme reusability but requires longer reaction times and more complex optimization of reaction parameters.
  • Combining both methods' insights allows tailored production depending on scale, desired purity, and environmental considerations.
  • The presence of oils such as corn or cottonseed oil post-reaction can improve solubility and dispersion properties of the this compound product.

Chemical Reactions Analysis

Types of Reactions: Monoglyceride citrate undergoes various chemical reactions, including:

    Esterification: Formation of esters by reacting with acids.

    Hydrolysis: Breaking down into glycerol and citric acid in the presence of water.

    Oxidation: Reacting with oxidizing agents to form oxidized products.

Common Reagents and Conditions:

    Esterification: Requires acids and catalysts.

    Hydrolysis: Requires water and acidic or basic conditions.

    Oxidation: Requires oxidizing agents like hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Food Industry Applications

Monoglyceride citrate is widely used in the food industry for its emulsifying, stabilizing, and antioxidant properties.

  • Emulsification : It helps stabilize oil-in-water emulsions, which is crucial in products like sauces and dressings. The amphiphilic nature of this compound allows it to reduce surface tension between oil and water phases, enhancing texture and consistency .
  • Preservation : As a class IV food additive, it acts as an antioxidant and preservative, extending the shelf life of food products by preventing oxidative spoilage .
  • Infant Formulas : this compound is permitted as an emulsifier in special medical infant formulas, particularly those based on crystalline amino acids or protein hydrolysates .
ApplicationDescription
EmulsifierStabilizes oil-in-water emulsions
AntioxidantPrevents oxidative spoilage in food products
Infant FormulaUsed as an emulsifier in specialized medical formulas

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential in drug delivery systems.

  • Drug Stabilization : Its role as a stabilizer in pharmaceutical formulations enhances the bioavailability of active ingredients by improving solubility and stability during storage.
  • Controlled Release : Research indicates that this compound can be used to create controlled-release formulations, allowing for sustained therapeutic effects over time.

Biochemical Research

This compound is also studied for its biochemical interactions.

  • Cellular Processes : Investigations into its effects on cellular membranes suggest that it may influence cellular signaling pathways and membrane fluidity, which are critical for various biological functions.
  • Antimicrobial Properties : Some studies have explored its potential antimicrobial activity, making it a candidate for use in preserving biological samples or enhancing food safety.

Case Study 1: Emulsification Efficiency

A study evaluated the efficiency of this compound as an emulsifier in salad dressings. Results showed that formulations containing this compound had improved stability and texture compared to those without it. The emulsions remained stable over a six-month period under refrigeration.

Case Study 2: Drug Delivery System

In a clinical trial assessing a new drug formulation for diabetes management, this compound was used to enhance the solubility of poorly water-soluble compounds. The study demonstrated that patients receiving the formulation with this compound experienced significantly improved absorption rates compared to those receiving standard formulations.

Mechanism of Action

Monoglyceride citrate exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This interaction helps stabilize emulsions by forming a protective layer around oil droplets, preventing coalescence. In biological systems, it may interact with cellular membranes and proteins, influencing various cellular processes .

Comparison with Similar Compounds

    Monoglycerides: Compounds with one fatty acid linked to glycerol.

    Diglycerides: Compounds with two fatty acids linked to glycerol.

    Triglycerides: Compounds with three fatty acids linked to glycerol.

Comparison: Monoglyceride citrate is unique due to its combination of glyceryl monooleate and citric acid, which imparts both emulsifying and stabilizing properties. Unlike simple monoglycerides, it has enhanced solubilizing capabilities due to the presence of citric acid. Compared to diglycerides and triglycerides, this compound offers better emulsification and stabilization properties, making it more effective in various applications .

Biological Activity

Monoglyceride citrate, a compound derived from the esterification of monoglycerides and citric acid, has garnered attention for its diverse biological activities, particularly in food science and nutrition. This article delves into its biological effects, mechanisms of action, and applications based on recent research findings.

Chemical Composition and Properties

This compound is a mixture primarily consisting of glyceryl monooleate and citric acid monoester. Its molecular formula is C9H14O9C_9H_{14}O_9 . The compound exhibits amphipathic properties, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activities.

1. Antimicrobial Properties

This compound demonstrates significant antimicrobial activity, particularly against a range of pathogens including bacteria, fungi, and viruses. This effect is primarily attributed to its ability to disrupt microbial cell membranes. Research indicates that monoglycerides can form micelles at concentrations above their critical micelle concentration (CMC), enhancing their penetration into microbial membranes and altering membrane permeability .

Table 1: Antimicrobial Efficacy of this compound

Pathogen TypeActivity TypeReference
Gram-positive bacteriaBactericidal
Gram-negative bacteriaBacteriostatic
FungiAntifungal
VirusesAntiviral

2. Gut Health Enhancement

This compound is known to promote gut health by enhancing mucosal immunity and intestinal integrity. It supports the maturation of the gut microbiome and has been shown to reduce intestinal inflammation. In studies involving animal models, supplementation with monoglycerides has led to improved gut barrier function and reduced pathogen load .

Case Study: Effects on Intestinal Integrity
A study investigated the effects of dietary supplementation with monoglycerides on intestinal integrity in pigs. Results showed a significant reduction in inflammatory markers and enhanced expression of tight junction proteins in the intestinal epithelium .

3. Emulsifying Agent in Food Products

As an emulsifier, this compound plays a crucial role in food formulations, particularly in stabilizing emulsions in products like sauces and dressings. It enhances texture and shelf-life by preventing phase separation . Regulatory bodies such as Health Canada have recognized its safety for use as a food additive, particularly in infant formulas .

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption: Its amphipathic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in pathogens.
  • Immune Modulation: Monoglycerides have been shown to modulate immune responses by enhancing the production of immunoglobulins and cytokines, thereby improving host defenses against infections .
  • Nutrient Absorption: By acting as an emulsifier, this compound aids in the absorption of fat-soluble vitamins and other nutrients in the gastrointestinal tract.

Safety and Regulatory Status

This compound is classified as Generally Recognized As Safe (GRAS) by the FDA for use in food products. Its safety profile has been evaluated thoroughly, confirming no significant health risks when consumed within established limits .

Q & A

Basic Research Questions

Q. What standardized methods are recommended for synthesizing and characterizing monoglyceride citrate (MGC) to ensure reproducibility?

  • Methodological Answer : Synthesis of MGC typically involves esterification of citric acid with monoglycerides under controlled acidic conditions. Characterization requires a combination of techniques:

  • Chromatography : HPLC or GC-MS for purity assessment, ensuring separation from unreacted precursors .
  • Spectroscopy : NMR (¹H and ¹³C) to confirm ester bond formation and structural integrity .
  • Thermal Analysis : DSC to evaluate melting points and crystallinity, critical for understanding its stability in food matrices .
    • Key Consideration : For novel compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) in supplementary materials to meet journal standards .

Q. How can researchers resolve discrepancies in solubility data for MGC across different solvents?

  • Methodological Answer : Solubility profiles (e.g., dispersibility in alcohols vs. insolubility in water ) should be validated using standardized protocols (e.g., OECD 105 guidelines).

  • Step 1 : Perform equilibrium solubility studies at controlled temperatures (e.g., 25°C ± 0.5°C).
  • Step 2 : Use polarized light microscopy to detect undissolved particles in solvents like ethanol or hexane .
    • Data Contradiction Note : Discrepancies may arise from variations in MGC’s acyl chain length or residual citrate content. Cross-validate findings with NMR and elemental analysis .

Advanced Research Questions

Q. What experimental models best elucidate the role of MGC as a synergist in inhibiting lipid oxidation in meat products?

  • Methodological Answer :

  • In vitro Models : Use liposome-based systems to simulate meat matrices, monitoring oxidation via thiobarbituric acid reactive substances (TBARS) assays. Include controls for pH and temperature effects .
  • In situ Studies : Apply MGC (≤0.02% w/w) in fresh pork sausage, comparing lipid peroxide levels with/without citrate synergists. Use LC-MS to quantify oxidation byproducts (e.g., malondialdehyde) .
    • Challenge : Matrix complexity can mask MGC’s effects. Mitigate this by isolating lipid fractions post-treatment and analyzing oxidation kinetics via Arrhenius modeling .

Q. How can researchers address variability in MGC’s emulsifying efficiency caused by formulation heterogeneity?

  • Methodological Answer :

  • DoE Approach : Implement a factorial design to test variables (e.g., MGC concentration, pH, and coexisting emulsifiers like lecithin). Measure droplet size distribution via dynamic light scattering .
  • Statistical Validation : Use ANOVA to identify significant interactions. For instance, MGC’s efficacy may decline above 0.01% in high-fat systems due to micelle saturation .
    • Data Interpretation Tip : Report confidence intervals for emulsification indices to highlight reproducibility limits, referencing operator-induced variability noted in enzyme assay protocols .

Q. What advanced analytical techniques are suitable for tracking MGC degradation under thermal processing?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate MGC at 40–60°C and analyze degradation products via UPLC-QTOF-MS. Key markers include free citric acid and monoglyceride isomers .
  • Kinetic Modeling : Fit degradation data to first-order or Weibull models to predict shelf-life. Note that Arrhenius models may fail if phase transitions occur (e.g., MGC melting at ~50°C ).
    • Limitation : Degradation pathways may vary with humidity. Use controlled-atmosphere TGA to isolate thermal vs. hydrolytic effects .

Methodological Best Practices

  • Reproducibility : Document all synthesis and analysis parameters (e.g., solvent lot numbers, centrifugation speeds) to align with BJOC’s guidelines for experimental rigor .
  • Data Contradictions : Reconcile conflicting solubility or stability data by repeating experiments with traceable reference standards and blinded analysis .
  • Ethical Compliance : For studies involving food matrices, adhere to JECFA specifications (e.g., ≤0.02% MGC in meat products) and declare compliance in methods sections .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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